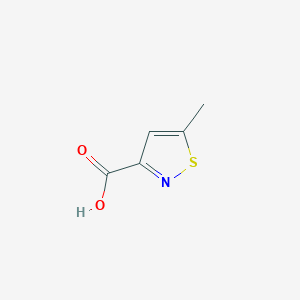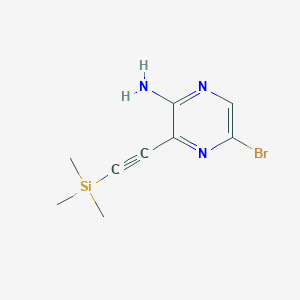
5-溴-3-((三甲基硅烷基)乙炔基)吡嗪-2-胺
概述
描述
5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a complex organic compound known for its versatile applications in various fields of scientific research. Its unique molecular structure makes it a valuable candidate for synthetic and medicinal chemistry, as well as for industrial applications.
科学研究应用
Chemistry
In chemistry, 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology and Medicine
The compound finds applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows it to interact with biological molecules in ways that can modulate their activity.
Industry
In industrial applications, this compound is used in the development of advanced materials, including polymers and electronic components. Its ability to undergo various chemical modifications makes it a valuable precursor in material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. A common route includes the bromination of pyrazine, followed by the introduction of the ethynyl group using trimethylsilyl acetylene. The final step involves the formation of the amine group under carefully controlled conditions to ensure purity and yield.
Industrial Production Methods
Industrial-scale production of this compound often relies on optimized versions of laboratory methods, scaled up to accommodate larger volumes. This may include the use of continuous flow reactors and advanced purification techniques to handle the increased demand and maintain product consistency.
化学反应分析
Types of Reactions
5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine undergoes a variety of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitutions, especially at the bromo position.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, affecting the ethynyl and amine groups.
Common Reagents and Conditions
Common reagents used with this compound include organolithium reagents, halogens, and various catalysts that facilitate the reactions under mild to moderate conditions. Solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) are often employed.
Major Products
Depending on the reaction conditions, the major products can vary. For instance, substitution reactions might yield different halo derivatives, while oxidation and reduction reactions can modify the ethynyl group, leading to different functionalized products.
作用机制
The mechanism of action of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine primarily involves its interaction with molecular targets such as enzymes and receptors. The bromine and ethynyl groups play crucial roles in binding to these targets, while the amine group can participate in hydrogen bonding and other interactions that stabilize the complex.
相似化合物的比较
Similar Compounds
3-Bromo-5-ethynylpyrazin-2-amine: : Similar in structure but lacks the trimethylsilyl group.
5-Bromo-3-ethynylpyrazin-2-amine: : Similar but with a different substituent on the ethynyl group.
Uniqueness
5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine stands out due to its trimethylsilyl group, which enhances its stability and reactivity compared to similar compounds. This unique feature makes it more versatile and useful in various chemical transformations.
5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a fascinating compound with a wide range of applications, thanks to its distinct chemical properties and structure. Its versatility in synthesis and utility in scientific research underscores its significance in both academic and industrial settings.
属性
IUPAC Name |
5-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3Si/c1-14(2,3)5-4-7-9(11)12-6-8(10)13-7/h6H,1-3H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJGZEFWBXJKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC(=CN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693833 | |
| Record name | 5-Bromo-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875781-41-2 | |
| Record name | 5-Bromo-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1525577.png)
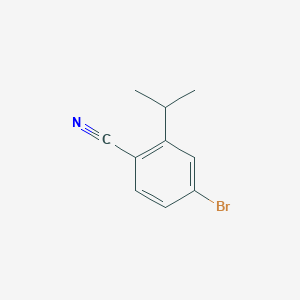
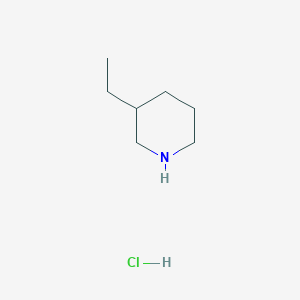
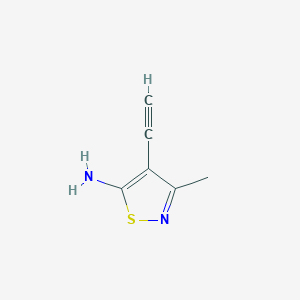
![1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B1525581.png)
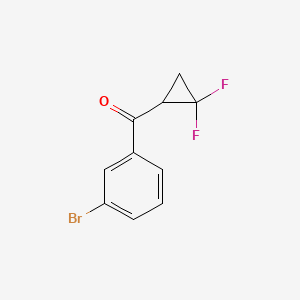
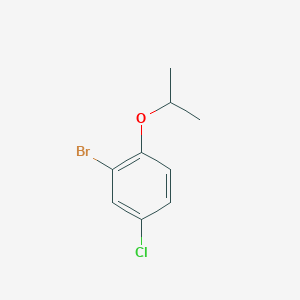
![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine](/img/structure/B1525589.png)
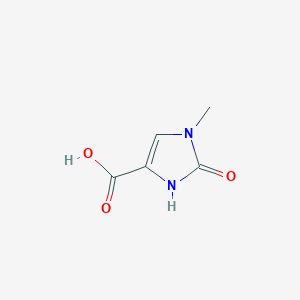
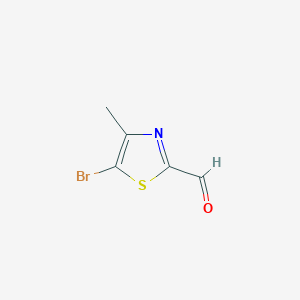

![1,9-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B1525598.png)
